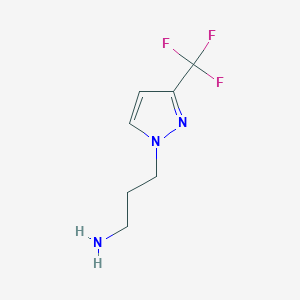![molecular formula C18H24N2O4 B2405716 7-Metoxi-2-oxospiro[indolina-3,4'-piperidina]-1'-carboxilato de tert-butilo CAS No. 1993086-20-6](/img/structure/B2405716.png)
7-Metoxi-2-oxospiro[indolina-3,4'-piperidina]-1'-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This structural motif is significant in drug discovery due to its ability to interact with various biological targets, leading to diverse biological activities.
Aplicaciones Científicas De Investigación
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including as a potential drug candidate.
Mecanismo De Acción
Target of Action
It is known that spirocyclic oxindoles, a class of compounds to which this molecule belongs, interact with a wide range of receptors . These interactions have led to a variety of interesting biological activities, making spiro compounds key building blocks for drug discovery .
Mode of Action
The structure of spirocyclic oxindoles allows them to interact with a wide range of receptors . This broad interaction profile has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Biochemical Pathways
Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Result of Action
Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, indicating that they can have significant effects at the molecular and cellular levels .
Métodos De Preparación
The synthesis of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation.
Cyclization: The alkylated product is then cyclized to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the resulting spirocyclic oxindole to yield the target compound.
Análisis De Reacciones Químicas
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxindole ring.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but with different substituents, leading to distinct biological activities.
1’-tert-Butyl 5-ethyl-2-oxospiro-1’5-dicarboxylate: Another spirocyclic oxindole derivative with variations in the substituents and ring structure.
The uniqueness of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
tert-butyl 7-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-6-5-7-13(23-4)14(12)19-15(18)21/h5-7H,8-11H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKGRBWCYXVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)OC)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)

![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)




![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)




![3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2405656.png)
